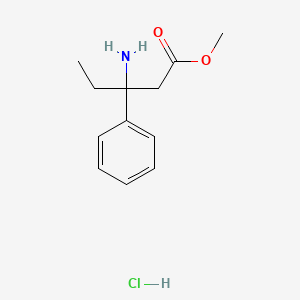![molecular formula C14H20O4 B6617601 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid CAS No. 1803583-21-2](/img/structure/B6617601.png)
2-[2-(carboxymethyl)adamantan-2-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Carboxymethyl)adamantan-2-yl]acetic acid, also known as CMAA, is a carboxylic acid containing adamantane, an adamantane derivative. It is an important compound with a wide range of applications in the chemical and pharmaceutical industries. CMAA is used as an intermediate in the synthesis of various pharmaceuticals and other compounds, and it has been studied for its potential therapeutic applications.
科学研究应用
2-[2-(carboxymethyl)adamantan-2-yl]acetic acid has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-oxidative, and anti-microbial properties. It has also been studied for its potential use in the treatment of cancer and other diseases. Additionally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid has been investigated for its ability to reduce the toxicity of certain drugs and for its potential use in the development of new drugs.
作用机制
The exact mechanism of action of 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid is not yet fully understood. However, it is believed to act by blocking the activity of certain enzymes involved in the production of inflammatory mediators. Additionally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid has been found to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects
2-[2-(carboxymethyl)adamantan-2-yl]acetic acid has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidative, and anti-microbial properties. Additionally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid has been found to reduce the toxicity of certain drugs and to have potential therapeutic applications in the treatment of cancer and other diseases.
实验室实验的优点和局限性
The main advantage of using 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid in laboratory experiments is its availability and ease of synthesis. Additionally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid is relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. For example, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid is not water soluble, which can make it difficult to use in certain applications. Additionally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid can be difficult to purify, and it is relatively expensive.
未来方向
The potential therapeutic applications of 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid are still being explored. Additionally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid could be used as an additive in the synthesis of pharmaceuticals and other compounds. Furthermore, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid could be used to develop new drugs or to reduce the toxicity of existing drugs. Finally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid could be used to develop novel materials with improved properties.
合成方法
2-[2-(carboxymethyl)adamantan-2-yl]acetic acid can be synthesized by a variety of methods, including the reaction of adamantan-2-ol with carbon dioxide in the presence of an acid catalyst. The reaction of adamantan-2-ol with carbon dioxide is a two-step process. In the first step, adamantan-2-ol reacts with carbon dioxide in the presence of an acid catalyst to form adamantan-2-yl carbonate. In the second step, the adamantan-2-yl carbonate is hydrolyzed to form 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid.
属性
IUPAC Name |
2-[2-(carboxymethyl)-2-adamantyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c15-12(16)6-14(7-13(17)18)10-2-8-1-9(4-10)5-11(14)3-8/h8-11H,1-7H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXGYZUFDNXHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Carboxymethyl)adamantan-2-yl]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-{1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-yl}carbamate](/img/structure/B6617521.png)


![4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B6617557.png)

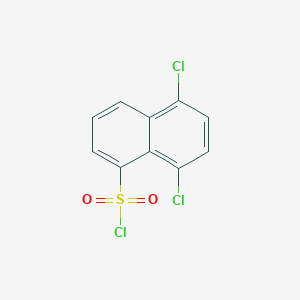
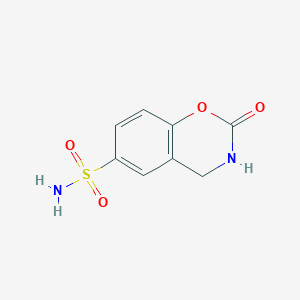
![1-azaspiro[4.6]undecane](/img/structure/B6617582.png)
![1-[(1,3-dihydro-2-benzofuran-5-yl)methyl]piperazine dihydrochloride](/img/structure/B6617586.png)
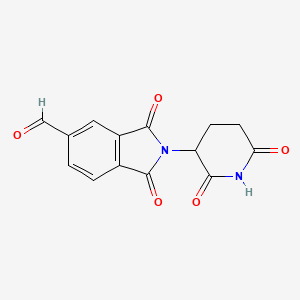
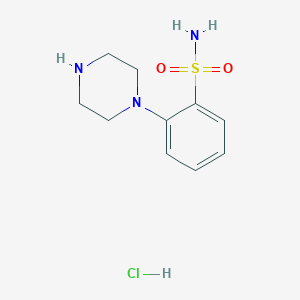
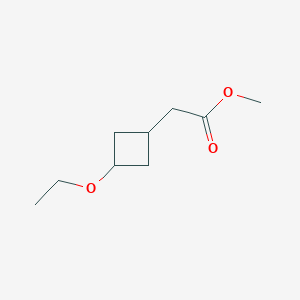
![[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6617621.png)
